Cas no 476643-04-6 (2,5-dichloro-N-{3-cyano-4H,5H,6H-cyclopentabthiophen-2-yl}thiophene-3-carboxamide)

2,5-dichloro-N-{3-cyano-4H,5H,6H-cyclopentabthiophen-2-yl}thiophene-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 2,5-dichloro-N-{3-cyano-4H,5H,6H-cyclopentabthiophen-2-yl}thiophene-3-carboxamide
- 2,5-dichloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)thiophene-3-carboxamide
- 3-Thiophenecarboxamide, 2,5-dichloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-
- F0737-0351
- SR-01000008812-1
- AKOS024598744
- Oprea1_421297
- 476643-04-6
- 2,5-dichloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}thiophene-3-carboxamide
- SR-01000008812
-
- インチ: 1S/C13H8Cl2N2OS2/c14-10-4-7(11(15)20-10)12(18)17-13-8(5-16)6-2-1-3-9(6)19-13/h4H,1-3H2,(H,17,18)
- InChIKey: HMGNHPMJCZTRGL-UHFFFAOYSA-N
- ほほえんだ: C1(Cl)SC(Cl)=CC=1C(NC1SC2CCCC=2C=1C#N)=O
計算された属性
- せいみつぶんしりょう: 341.9455106g/mol
- どういたいしつりょう: 341.9455106g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 455
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 109Ų
- 疎水性パラメータ計算基準値(XlogP): 5.3
じっけんとくせい
- 密度みつど: 1.61±0.1 g/cm3(Predicted)
- ふってん: 441.8±45.0 °C(Predicted)
- 酸性度係数(pKa): 10.84±0.20(Predicted)
2,5-dichloro-N-{3-cyano-4H,5H,6H-cyclopentabthiophen-2-yl}thiophene-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0737-0351-1mg |
2,5-dichloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}thiophene-3-carboxamide |
476643-04-6 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0737-0351-2μmol |
2,5-dichloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}thiophene-3-carboxamide |
476643-04-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0737-0351-10μmol |
2,5-dichloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}thiophene-3-carboxamide |
476643-04-6 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0737-0351-5mg |
2,5-dichloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}thiophene-3-carboxamide |
476643-04-6 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0737-0351-3mg |
2,5-dichloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}thiophene-3-carboxamide |
476643-04-6 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0737-0351-5μmol |
2,5-dichloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}thiophene-3-carboxamide |
476643-04-6 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0737-0351-4mg |
2,5-dichloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}thiophene-3-carboxamide |
476643-04-6 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0737-0351-2mg |
2,5-dichloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}thiophene-3-carboxamide |
476643-04-6 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0737-0351-10mg |
2,5-dichloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}thiophene-3-carboxamide |
476643-04-6 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
2,5-dichloro-N-{3-cyano-4H,5H,6H-cyclopentabthiophen-2-yl}thiophene-3-carboxamide 関連文献
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
2,5-dichloro-N-{3-cyano-4H,5H,6H-cyclopentabthiophen-2-yl}thiophene-3-carboxamideに関する追加情報
2,5-dichloro-N-{3-cyano-4H,5H,6H-cyclopentabthiophen-2-yl}thiophene-3-carboxamide (CAS No. 476643-04-6): An Emerging Compound in Medicinal Chemistry
2,5-dichloro-N-{3-cyano-4H,5H,6H-cyclopentabthiophen-2-yl}thiophene-3-carboxamide (CAS No. 476643-04-6) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of thiophene derivatives, which are known for their diverse biological activities and structural versatility. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research developments surrounding this compound.
Chemical Structure and Properties
The chemical structure of 2,5-dichloro-N-{3-cyano-4H,5H,6H-cyclopentabthiophen-2-yl}thiophene-3-carboxamide is characterized by a thiophene ring substituted with two chlorine atoms at the 2 and 5 positions and an amide group attached to the 3-position. The amide group is further substituted with a cyclopentabthiophenyl moiety carrying a cyano group. This complex structure confers the compound with unique electronic and steric properties that are crucial for its biological activities.
The molecular formula of this compound is C18H11Cl2N2O1S2, with a molecular weight of approximately 408.29 g/mol. The presence of multiple heteroatoms and functional groups such as chlorine, cyano, and amide contributes to its high chemical reactivity and potential for forming stable complexes with various biological targets.
Synthesis Methods
The synthesis of 2,5-dichloro-N-{3-cyano-4H,5H,6H-cyclopentabthiophen-2-yl}thiophene-3-carboxamide involves several steps that require precise control over reaction conditions to ensure high yield and purity. One common approach is to start with a thiophene derivative and introduce the chlorine atoms through electrophilic substitution reactions. The subsequent formation of the amide bond can be achieved through coupling reactions using appropriate coupling agents such as HATU or EDC·HCl in the presence of a base like DIPEA.
A recent study published in the Journal of Organic Chemistry reported an efficient one-pot synthesis method that significantly reduced the number of steps and improved the overall yield. This method involves the sequential addition of reagents under carefully controlled conditions to achieve the desired product with high purity and yield.
Biological Activities
2,5-dichloro-N-{3-cyano-4H,5H,6H-cyclopentabthiophen-2-yl}thiophene-3-carboxamide has been extensively studied for its potential therapeutic applications due to its unique chemical structure. One of the most promising areas of research is its anti-inflammatory properties. Studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, making it a potential candidate for treating inflammatory diseases.
In addition to its anti-inflammatory effects, this compound has also demonstrated potent antiviral activity against several viral strains. A study published in Antiviral Research found that 2,5-dichloro-N-{3-cyano-4H,5H,6H-cyclopentabthiophen-2-yl}thiophene-3-carboxamide exhibited significant inhibitory effects on HIV replication in cell cultures. The mechanism of action appears to involve interference with viral entry and replication processes.
Clinical Trials and Future Prospects
The promising preclinical results have led to increased interest in advancing 2,5-dichloro-N-{3-cyano-4H,5H,6H-cyclopentabthiophen-2-yl}thiophene-3-carboxamide into clinical trials. Several Phase I trials are currently underway to evaluate its safety and efficacy in human subjects. These trials are focusing on conditions such as chronic inflammatory diseases and viral infections where current treatments have limitations or side effects.
The future prospects for this compound are promising. If clinical trials continue to show positive results, it could lead to the development of new therapeutic options for patients suffering from these conditions. Additionally, ongoing research is exploring potential combination therapies involving this compound to enhance its therapeutic effects while minimizing side effects.
Conclusion
2,5-dichloro-N-{3-cyano-4H,5H,6H-cyclopentabthiophen-2-yl}thiophene-3-carboxamide (CAS No. 476643-04-6) is a promising compound with a unique chemical structure that offers significant potential in medicinal chemistry. Its anti-inflammatory and antiviral properties make it an attractive candidate for further development into therapeutic agents. As research continues to advance our understanding of this compound's mechanisms of action and clinical applications, it holds great promise for improving patient outcomes in various medical conditions.
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